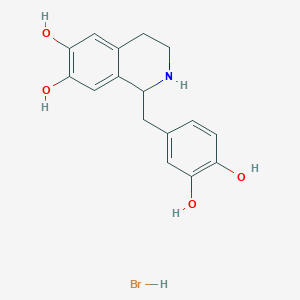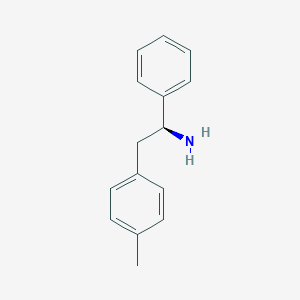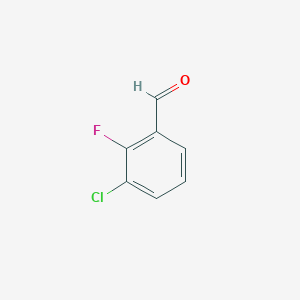
3-Chloro-2-fluorobenzaldehyde
Descripción general
Descripción
3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It has a molecular formula of C7H4ClFO, an average mass of 158.557 Da, and a monoisotopic mass of 157.993469 Da .
Synthesis Analysis
3-Chloro-2-fluorobenzaldehyde can be synthesized from halogenated benzaldehydes using a process that involves reacting with a metal fluoride in the presence of a catalyst . This process allows for the production of fluorobenzaldehydes in good yield using readily available starting materials .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an aldehyde group . The molecule has one freely rotating bond, no hydrogen bond donors, and one hydrogen bond acceptor .Chemical Reactions Analysis
3-Chloro-2-fluorobenzaldehyde is an intermediate used in the synthesis of small-molecule inhibitors of MDM2-p53 interaction as antitumor agents . It is also used to prepare flavonoid derivatives as selective neuromedin U 2 receptor agonists for obesity treatment .Physical And Chemical Properties Analysis
3-Chloro-2-fluorobenzaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 213.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol, a flash point of 83.2±21.8 °C, and an index of refraction of 1.560 .Aplicaciones Científicas De Investigación
2. Materials Science: Fluorinated Polymers
Summary:
Fluorinated polymers find applications in non-stick coatings, lubricants, and high-temperature materials. 3-Chloro-2-fluorobenzaldehyde contributes to the synthesis of fluorinated monomers used in polymerization reactions.
Methods of Application:
Experimental Procedures:
Results and Outcomes:
These are just two of the many applications of 3-Chloro-2-fluorobenzaldehyde. Its versatility and unique properties continue to inspire innovative research across various scientific fields . Researchers worldwide explore its potential in drug discovery, materials science, and beyond. 🌟
Safety And Hazards
3-Chloro-2-fluorobenzaldehyde is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
While specific future directions for 3-Chloro-2-fluorobenzaldehyde are not mentioned in the search results, its use as an intermediate in the synthesis of small-molecule inhibitors of MDM2-p53 interaction suggests potential applications in the development of new antitumor agents . Additionally, its use in the preparation of flavonoid derivatives as selective neuromedin U 2 receptor agonists indicates potential applications in obesity treatment .
Propiedades
IUPAC Name |
3-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOZCMANASAVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352998 | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzaldehyde | |
CAS RN |
85070-48-0 | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85070-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

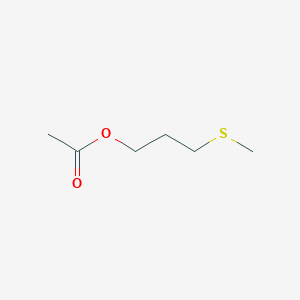
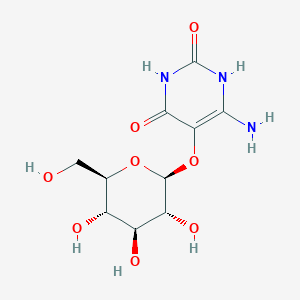
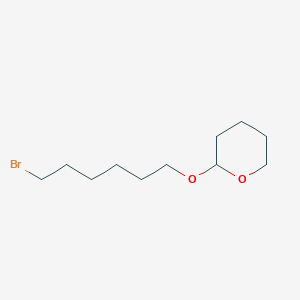
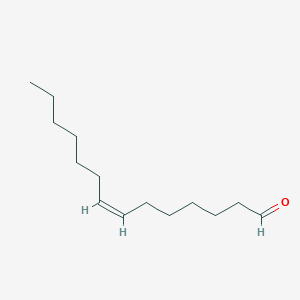
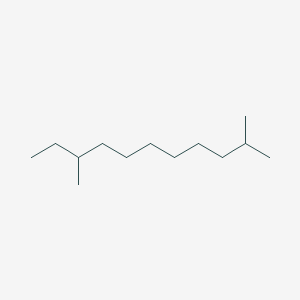
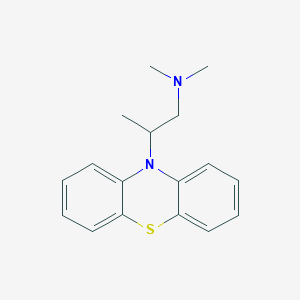
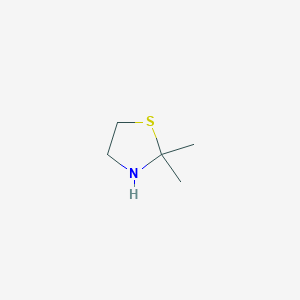
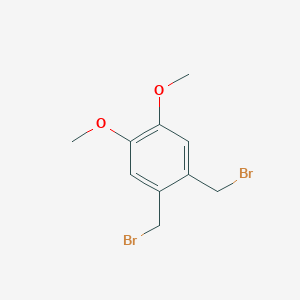
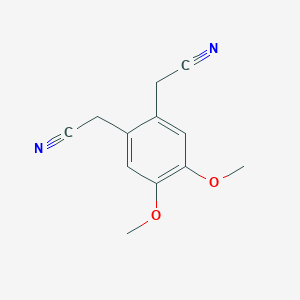
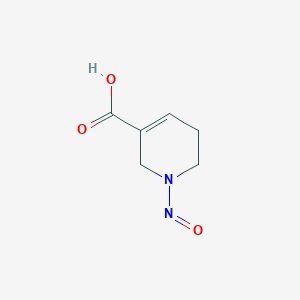
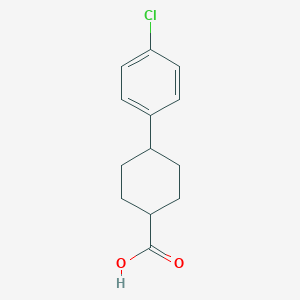
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
